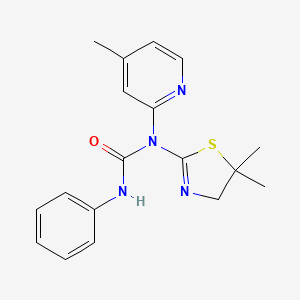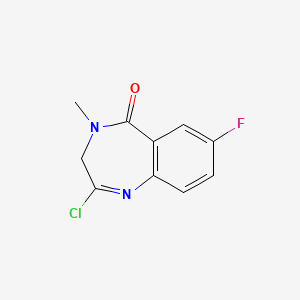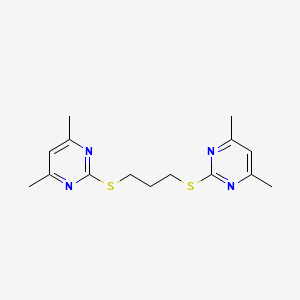
Pyrimidine, 2,2'-(1,3-propanediylbis(thio))bis(4,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) is a heterocyclic compound characterized by the presence of sulfur atoms and methyl groups attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often require specific catalysts and conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the direct interaction of 2-halo derivatives with sulfur-containing reagents . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学的研究の応用
Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals, fungicides, and herbicides.
作用機序
The mechanism of action of Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can influence oxidative processes in the organism, potentially leading to its biological effects . Additionally, its structure allows for further functionalization, enhancing its activity and specificity.
類似化合物との比較
Pyrimidine: A basic heterocyclic compound with nitrogen atoms at positions 1 and 3.
Thioxopyrimidines: Compounds with a sulfur atom at position 2 of the pyrimidine ring.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness: Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) is unique due to its specific structure, which includes both sulfur atoms and methyl groups. This combination enhances its potential biological activities and allows for diverse chemical modifications .
特性
CAS番号 |
14961-46-7 |
|---|---|
分子式 |
C15H20N4S2 |
分子量 |
320.5 g/mol |
IUPAC名 |
2-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C15H20N4S2/c1-10-8-11(2)17-14(16-10)20-6-5-7-21-15-18-12(3)9-13(4)19-15/h8-9H,5-7H2,1-4H3 |
InChIキー |
CJPQTYVDZBGCFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCCCSC2=NC(=CC(=N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


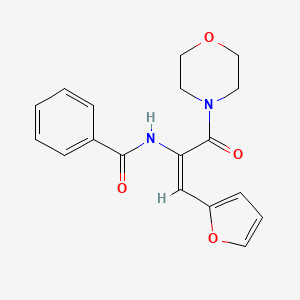
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

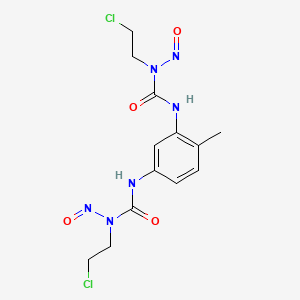
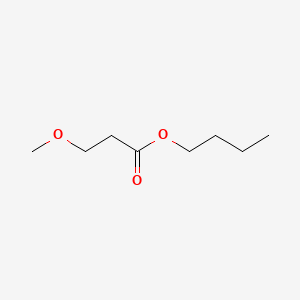
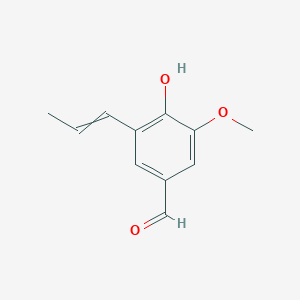

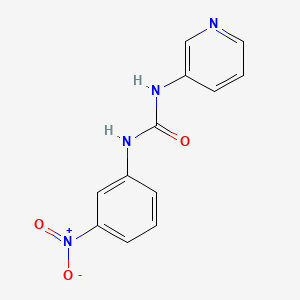
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
